molecular formula C16H16B2O4 B14263996 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane) CAS No. 135615-38-2

2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)

Cat. No.: B14263996
CAS No.: 135615-38-2
M. Wt: 293.9 g/mol
InChI Key: PTCBRBCVXDJGOY-UHFFFAOYSA-N
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Description

2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features two boronic ester groups attached to a biphenyl structure, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic ester groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides to form biaryl compounds through a palladium-catalyzed cross-coupling mechanism. The boronic ester groups also facilitate the formation of phenols through oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane is unique due to its dual boronic ester groups attached to a biphenyl structure. This configuration enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

135615-38-2

Molecular Formula

C16H16B2O4

Molecular Weight

293.9 g/mol

IUPAC Name

2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H16B2O4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8H,9-12H2

InChI Key

PTCBRBCVXDJGOY-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCCO4

Origin of Product

United States

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